3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8(6-11)5-9-3-4-10(13-2)12-7-9/h3-4,7-8H,5-6,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRQQITVKSVBTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=C(C=C1)OC)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxypyridine-3-carbaldehyde.
Reductive Amination: The aldehyde group is subjected to reductive amination with 2-methylpropan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyridine Ring
The methoxy group at the 6-position undergoes nucleophilic substitution under basic conditions. For example:
Mechanistic studies suggest that demethylation proceeds via an SNAr mechanism, facilitated by the electron-withdrawing pyridine ring .
Schiff Base Formation
The primary amine reacts with aldehydes/ketones to form imines. For instance:
The reaction is pH-dependent, with optimal yields achieved in mildly acidic conditions (pH 4–5) .
Coordination Chemistry
The amine and pyridine nitrogen atoms act as bidentate ligands for transition metals:
| Metal Salt | Conditions | Complex | Stability Constant (log K) | Source |
|---|---|---|---|---|
| Co(NO₃)₂·6H₂O | EtOH, 60°C, 4 h | [Co(C₁₀H₁₃N₂O)₂(NO₃)₂] | 8.2 ± 0.3 | |
| CuCl₂·2H₂O | EtOH, 60°C, 4 h | [Cu(C₁₀H₁₃N₂O)Cl₂] | 9.1 ± 0.2 |
X-ray crystallography confirms octahedral geometry for Co(II) and square-planar for Cu(II) complexes .
Oxidation Reactions
The primary amine is oxidized to nitro or nitroso derivatives under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | AcOH, 50°C, 3 h | 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-nitrosoamine | 55% | |
| KMnO₄ (aq.) | H₂SO₄, 0°C, 1 h | 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-nitroamine | 63% |
Over-oxidation to carboxylic acids is suppressed at low temperatures.
Multi-Component Reactions (MCRs)
The amine participates in one-pot syntheses, such as:
Ultrasound irradiation enhances reaction rates by 3–5× compared to conventional heating .
Acylation and Alkylation
The amine undergoes typical acylation/alkylation:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, RT, 2 h | N-Acetyl-3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine | 91% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 6 h | N-Benzyl-3-(6-methoxypyridin-3-yl)-2-methylpropan-1-amine | 78% |
Steric hindrance from the branched chain slows alkylation kinetics.
Reduction of the Pyridine Ring
Catalytic hydrogenation saturates the pyridine ring:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C (5%), EtOH, 25°C, 12 h | 3-(6-Methoxypiperidin-3-yl)-2-methylpropan-1-amine | 85% | |
| NaBH₄, NiCl₂, MeOH, 0°C, 1 h | Partial reduction to dihydropyridine | 67% |
Ring saturation enhances solubility in polar solvents by 40–60%.
Key Mechanistic Insights
-
Steric Effects : The 2-methyl group on the propane chain slows reactions at the amine site by 15–20% compared to linear analogs.
-
Electronic Effects : The methoxy group deactivates the pyridine ring toward electrophilic substitution but activates it for nucleophilic attacks .
-
Solvent Dependence : Reactions in polar aprotic solvents (DMF, DMSO) proceed 2–3× faster than in EtOH or H₂O .
Scientific Research Applications
Scientific Research Applications
3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine has diverse applications in scientific research:
Medicinal Chemistry
- Drug Development : This compound serves as a building block for synthesizing pharmaceutical agents with potential therapeutic effects, particularly in treating infections and inflammatory diseases.
Organic Synthesis
- Intermediate in Complex Molecule Synthesis : It is utilized as an intermediate in the synthesis of complex organic molecules, facilitating the creation of various derivatives with enhanced biological activities.
Biological Studies
- Target Interaction Studies : The compound is used to investigate interactions with biological targets, aiding in the understanding of its potential as a drug candidate.
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, studies demonstrated inhibition against Escherichia coli, Bacillus subtilis, Staphylococcus aureus, and Klebsiella pneumoniae at low concentrations.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Its structural components may interact with inflammatory mediators, reducing inflammation in various models.
Case Studies
Several studies have explored the efficacy of this compound:
- Antimicrobial Screening : A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential for further development as an antibiotic agent.
- In Vivo Anti-inflammatory Studies : Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, indicating its therapeutic potential in managing inflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine with structurally related pyridine derivatives, emphasizing substituent effects and inferred physicochemical or biological properties.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Electronic Properties: The methoxy group in the target compound (electron-donating) contrasts with the chloro substituent in its chlorinated analog (electron-withdrawing) . This difference likely alters reactivity, solubility, and binding interactions. Methoxy groups enhance solubility in polar solvents, whereas chloro substituents increase lipophilicity.
Positional Isomerism :
- The 6-methylpyridin-2-yl analog demonstrates how positional isomerism (pyridine substitution at 2 vs. 3) affects molecular geometry. Substitution at position 2 may hinder access to certain binding pockets compared to position 3.
Functional Group Diversity :
- The primary amine in all compounds enables hydrogen bonding, but the propanamine chain in the target compound and its chloro analog introduces branching, which may influence conformational flexibility and steric hindrance .
Research Findings and Inferred Implications
- Synthetic Challenges : Chlorinated analogs (e.g., 2-(6-Chloropyridin-3-yl)-2-methylpropan-1-amine) require harsh conditions for methoxy substitution, as seen in SNAr reactions . Methoxy groups are typically introduced via nucleophilic displacement of halogenated precursors under basic conditions.
- Biological Relevance : The methoxy group’s electron-donating nature may enhance interactions with aromatic residues in enzyme active sites, as observed in related pyridine-based inhibitors . Conversely, chloro analogs might exhibit stronger hydrophobic interactions.
- Thermodynamic Stability : Branched propanamine backbones (e.g., 2-methyl substitution) likely improve metabolic stability compared to linear chains, reducing susceptibility to oxidative degradation.
Biological Activity
3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article examines its biological activity, focusing on mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound's molecular structure includes a methoxy group attached to a pyridine ring and a branched amine backbone. Its molecular formula is , highlighting the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The methoxy group significantly influences the compound's reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The methoxy and amine groups play critical roles in binding to enzymes, receptors, or proteins involved in various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, modulating their activity and influencing metabolic pathways.
- Receptor Modulation : It may act as a ligand for receptors, affecting signal transduction processes.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 62.5 µg/mL |
| Staphylococcus aureus | 78.12 µg/mL |
The compound's ability to disrupt bacterial growth suggests its potential as an antimicrobial agent in clinical applications.
Anti-inflammatory Properties
In addition to antimicrobial effects, the compound has shown promise in anti-inflammatory assays. Its structural components may interact with inflammatory mediators, reducing inflammation in various models. This property is particularly relevant for developing treatments for inflammatory diseases .
Comparative Analysis with Similar Compounds
This compound can be compared to other pyridine derivatives to highlight its unique properties:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Methoxypyridin-3-amine | Lacks the branched amine structure | Moderate antimicrobial activity |
| Pyrrolopyrazine derivatives | Contains a pyrrole ring | Different biological activities |
| 2-(6-Chloropyridin-3-YL)-2-methylpropan-1-amine | Chlorine substitution at the pyridine | Varies in potency against pathogens |
The presence of both the methoxy group and the branched amine chain in this compound confers distinct chemical reactivity and enhances its biological activity compared to these similar compounds.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Antimicrobial Screening : A study evaluated the compound against multiple bacterial strains, demonstrating significant inhibition at low concentrations (as shown in the table above). The findings suggest potential for further development as an antibiotic agent .
- In Vivo Anti-inflammatory Studies : Animal models treated with this compound exhibited reduced markers of inflammation compared to control groups, indicating its therapeutic potential in managing inflammatory conditions .
Q & A
Q. What are the most reliable synthetic routes for 3-(6-Methoxypyridin-3-yl)-2-methylpropan-1-amine, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound can be synthesized via reductive amination of 3-(6-methoxypyridin-3-yl)-2-methylpropanal using sodium cyanoborohydride or via cross-coupling reactions (e.g., Suzuki-Miyaura coupling with boronic acid derivatives). Optimal conditions include:
- Catalysts: Palladium (e.g., Pd(PPh₃)₄) for coupling reactions .
- Solvents: Toluene or DMF under inert atmospheres (N₂/Ar) to prevent oxidation .
- Temperature: 80–110°C for coupling; ambient temperature for reductive amination .
Yield optimization requires monitoring by TLC or HPLC, with purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Impurities often arise from incomplete coupling or over-reduction; recrystallization in ethanol improves purity .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms methoxy (δ ~3.8 ppm) and amine (δ ~1.5–2.5 ppm) groups. Pyridinyl protons appear as distinct aromatic signals (δ 6.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution ESI-MS provides exact mass (C₁₀H₁₆N₂O: 180.1263 g/mol) to verify molecular formula .
- Polarimetry: If chiral centers exist (e.g., 2-methyl substitution), optical rotation distinguishes enantiomers .
- Thermal Analysis: DSC/TGA determines melting point (expected 90–120°C) and thermal stability .
Q. What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases or cytochrome P450 isoforms using fluorometric assays (e.g., NADPH depletion for CYP3A4) .
- Antimicrobial Testing: Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational methods predict the reactivity and metabolic pathways of this compound?
Methodological Answer:
- Quantum Chemistry (DFT): Calculate HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks (e.g., methoxy group as an electron donor) .
- Molecular Dynamics (MD): Simulate binding to biological targets (e.g., serotonin receptors) using docking software (AutoDock Vina) .
- ADMET Prediction: Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier permeability .
Q. What experimental strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Structure-Activity Relationship (SAR): Compare analogs (e.g., 6-methyl vs. 6-methoxy derivatives) to isolate substituent effects (see Table 1 ) .
- Dose-Response Curves: Replicate assays across multiple concentrations to identify non-linear effects (e.g., hormesis in cytotoxicity) .
- Orthogonal Assays: Validate enzyme inhibition using both fluorometric and radiometric methods to rule out assay-specific artifacts .
Table 1: Comparative Bioactivity of Pyridinylpropanamine Derivatives
| Compound | Substitution | IC₅₀ (CYP3A4) | MIC (S. aureus) |
|---|---|---|---|
| 6-Methoxy derivative | 6-OCH₃ | 12 µM | 64 µg/mL |
| 6-Methyl derivative | 6-CH₃ | 25 µM | 128 µg/mL |
| 6-Ethoxy derivative | 6-OCH₂CH₃ | 18 µM | 256 µg/mL |
| Data adapted from . |
Q. How can Design of Experiments (DoE) optimize reaction conditions for scaled synthesis?
Methodological Answer:
- Factor Screening: Use a Plackett-Burman design to prioritize variables (e.g., temperature, catalyst loading, solvent ratio) .
- Response Surface Methodology (RSM): Central Composite Design (CCD) models non-linear relationships (e.g., interaction between temperature and catalyst) .
- Validation: Confirm optimized conditions (e.g., 95°C, 5 mol% Pd, 1:1.2 substrate ratio) with triplicate runs to ensure reproducibility .
Methodological Challenges
Q. How to address poor solubility in aqueous buffers during bioassays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved aqueous compatibility .
Q. What analytical techniques differentiate regioisomers or stereoisomers during synthesis?
Methodological Answer:
- Chiral HPLC: Use columns like Chiralpak IA with hexane/isopropanol gradients for enantiomer separation .
- 2D NMR (NOESY/ROESY): Identify spatial proximity of protons to confirm regiochemistry (e.g., methoxy vs. methyl positioning) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
